5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole
Overview
Description
“5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole” is a chemical compound with the molecular formula C15H19N3O4 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which includes “this compound”, involves reactions of acid hydrazides with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The structures of the newly synthesized derivatives are established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The structure is confirmed by UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. The compound’s properties include its molecular structure, density, melting point, boiling point, etc .Scientific Research Applications
1. Dual Inhibitors of Enzymes
5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole derivatives have been evaluated for their potential as dual inhibitors of the enzymes 5-lipoxygenase and cyclooxygenase. These compounds showed efficacy in rat models of inflammation without causing gastric ulceration, suggesting their utility in anti-inflammatory applications (Mullican et al., 1993).
2. Anticonvulsant Activity
The synthesis of certain 1,3,4-oxadiazoles, which include similar structural components to this compound, has been linked to anticonvulsant properties. Specifically, compounds such as 2-[(2-butoxy-3-methoxy phenyl) methyl]-5-phenylamino 1,3,4-oxadiazole have demonstrated significant anticonvulsant potency (Tsitsa et al., 1989).
3. Antimicrobial Activities
Oxadiazoles, closely related to the compound , have been reported to possess antimicrobial activities. For example, novel 1,2,4-oxadiazoles and 1,2,4-thiadiazoles have been synthesized and evaluated for their antibacterial and antifungal activities (Bektaş et al., 2007).
4. Luminescence and Electronics Applications
Studies on 5-aryl-3-methyl-1,2,4-oxadiazoles, which are structurally similar to the compound of interest, have shown that these compounds exhibit luminescence. This property makes them potential candidates for use in electronic devices like organic light-emitting diodes (Mikhailov et al., 2016).
5. Antitumor Activity
Research has been conducted on 1,2,4-oxadiazole natural product analogs for their potential antitumor activities. Compounds like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione have demonstrated significant in vitro antitumor activity against a panel of cancer cell lines, suggesting potential applications in cancer research (Maftei et al., 2013).
Properties
IUPAC Name |
tert-butyl N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)21-14(19)16-9-12-17-13(18-22-12)10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGWOQNDCWNMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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